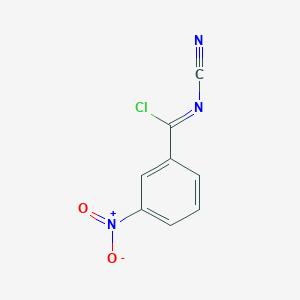
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride is an organic compound with the molecular formula C8H4ClN3O2. This compound is characterized by the presence of a cyano group (–CN), a nitro group (–NO2), and a carboximidoyl chloride group (–C(=NH)Cl) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-3-nitrobenzene-1-carboximidoyl chloride typically involves the reaction of 3-nitrobenzonitrile with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Nitrobenzonitrile+Phosgene→N-Cyano-3-nitrobenzene-1-carboximidoyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent safety protocols is essential due to the hazardous nature of phosgene.
化学反应分析
Types of Reactions
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild to moderate conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-Cyano-3-aminobenzene-1-carboximidoyl chloride.
Hydrolysis: Formation of 3-nitrobenzoic acid.
科学研究应用
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-Cyano-3-nitrobenzene-1-carboximidoyl chloride involves its reactivity with nucleophiles and its ability to undergo reduction and hydrolysis. The cyano and nitro groups play a crucial role in its chemical behavior, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
3-Nitrobenzonitrile: Similar structure but lacks the carboximidoyl chloride group.
N-Cyano-3-aminobenzene-1-carboximidoyl chloride: Formed by the reduction of the nitro group in N-Cyano-3-nitrobenzene-1-carboximidoyl chloride.
3-Nitrobenzoic Acid: Formed by the hydrolysis of this compound.
Uniqueness
This compound is unique due to the presence of both cyano and nitro groups on the benzene ring, along with the reactive carboximidoyl chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
属性
CAS 编号 |
10399-32-3 |
|---|---|
分子式 |
C8H4ClN3O2 |
分子量 |
209.59 g/mol |
IUPAC 名称 |
N-cyano-3-nitrobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClN3O2/c9-8(11-5-10)6-2-1-3-7(4-6)12(13)14/h1-4H |
InChI 键 |
FCAQWZJMZBHTKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)

![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
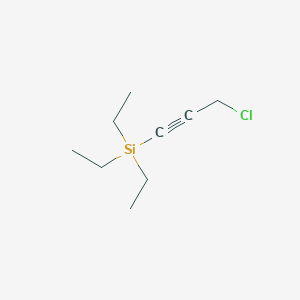

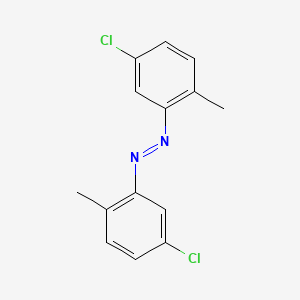

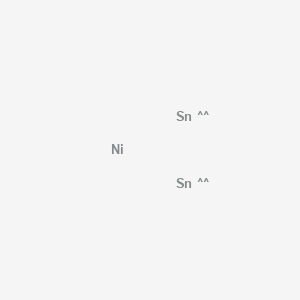
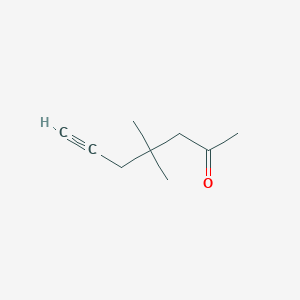
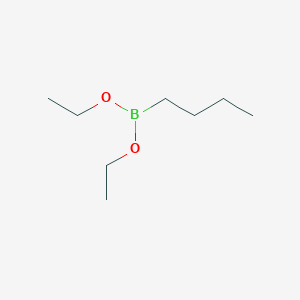
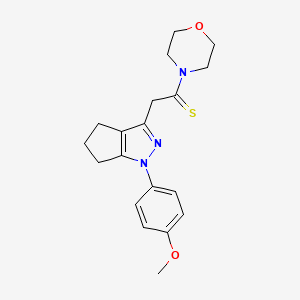
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
